Eseramine

描述

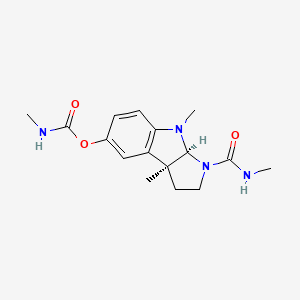

This compound has been reported in Physostigma venenosum with data available.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

6091-57-2 |

|---|---|

分子式 |

C16H22N4O3 |

分子量 |

318.37 g/mol |

IUPAC 名称 |

[(3aS,8bS)-4,8b-dimethyl-3-(methylcarbamoyl)-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate |

InChI |

InChI=1S/C16H22N4O3/c1-16-7-8-20(14(21)17-2)13(16)19(4)12-6-5-10(9-11(12)16)23-15(22)18-3/h5-6,9,13H,7-8H2,1-4H3,(H,17,21)(H,18,22)/t13-,16-/m0/s1 |

InChI 键 |

PYEMNABYODPRPP-BBRMVZONSA-N |

手性 SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C(=O)NC |

规范 SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C(=O)NC |

产品来源 |

United States |

Foundational & Exploratory

The Calabar Bean's Potent Secret: A Technical Guide to the Discovery and Isolation of Eserine (Physostigmine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and isolation of eserine, more commonly known as physostigmine, from the Calabar bean (Physostigma venenosum). It details the historical context of its discovery, moving from its use as an ordeal poison in West Africa to its identification as a potent alkaloid with significant pharmacological applications. This document outlines both historical and modern experimental protocols for the extraction, purification, and characterization of eserine, supported by quantitative data and detailed methodologies. Furthermore, it elucidates the signaling pathway of physostigmine as a cholinesterase inhibitor through a comprehensive diagram. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a thorough understanding of this pivotal compound in the history of pharmacology and medicine.

Introduction: From Ordeal Poison to Ophthalmic Solution

The Calabar bean, the seed of the West African vine Physostigma venenosum, holds a significant place in the annals of pharmacology and toxicology.[1] For centuries, it was used by the Efik people of Old Calabar (present-day Nigeria) as an ordeal poison, administered to those accused of crimes.[1][2] Survival was taken as a sign of innocence, while death was proof of guilt.

The journey of the Calabar bean from a tool of justice to a subject of scientific inquiry began in the mid-19th century. Scottish missionary Rev. William Freeman Daniell first described the "esere" or ordeal bean to the Western world in 1846.[1] This sparked the interest of scientists in Edinburgh, a hub for toxicological and pharmacological research at the time.

Sir Robert Christison, a prominent toxicologist, conducted some of the earliest scientific investigations into the bean's properties, famously experimenting on himself in 1855 and documenting its physiological effects.[1] His work paved the way for his student, Thomas Richard Fraser, who in 1862, presented his M.D. thesis on the therapeutic applications of physostigmine, shifting its perception from a mere poison to a potential medicinal agent.[3] Fraser was the first to prepare a stable, amorphous extract of the active principle, which he named "eserine".

The crystalline form of the alkaloid was first isolated in 1864 by Jobst and Hesse, who named it "physostigmine".[2] This breakthrough allowed for more precise pharmacological studies and ultimately led to its use in medicine, most notably by the ophthalmologist Ludwig Laqueur in 1876 for the treatment of glaucoma.[4]

Physicochemical Properties of Eserine and its Salts

Eserine (physostigmine) is an indole alkaloid. For pharmaceutical and research applications, it is often used in its more stable salt forms, primarily as physostigmine salicylate or physostigmine sulfate. The physicochemical properties of these compounds are crucial for their handling, formulation, and analytical characterization.

| Property | Physostigmine (Eserine) | Physostigmine Salicylate | Physostigmine Sulfate |

| Molecular Formula | C₁₅H₂₁N₃O₂[5] | C₂₂H₂₇N₃O₅[6] | (C₁₅H₂₁N₃O₂)₂·H₂SO₄ |

| Molecular Weight | 275.35 g/mol [5] | 413.47 g/mol [6] | 648.77 g/mol |

| Appearance | White, odorless, microcrystalline powder[5] | White, shining, odorless crystals or white powder | White, odorless, microcrystalline powder |

| Melting Point | 105-106 °C (stable form), 86-87 °C (unstable form)[7] | 185-187 °C[7] | ~145 °C (decomposes) |

| Solubility | Slightly soluble in water; soluble in alcohol, benzene, chloroform, and oils[7] | Soluble in water (1 g in 75 mL), alcohol (1 g in 16 mL), and chloroform (1 g in 6 mL) | Freely soluble in water and alcohol |

| Optical Rotation | [α]D²⁵ -76° (in chloroform)[5] | [α]D²⁵ -92° (in water) | Levorotatory |

Experimental Protocols: Isolation and Purification of Eserine

The isolation of eserine from Calabar beans involves a multi-step process of extraction, acid-base partitioning, and purification. While the fundamental principles have remained the same since the 19th century, modern techniques offer higher efficiency and purity.

Historical Isolation Method (Conceptual Reconstruction based on Jobst and Hesse, 1864)

This protocol is a conceptual reconstruction of the likely methods used by Jobst and Hesse, based on the chemical knowledge and techniques of the era.

Experimental Workflow: Historical Isolation of Eserine

Caption: Historical workflow for eserine isolation.

Methodology:

-

Maceration and Extraction: Powdered Calabar beans were likely macerated and then percolated with a suitable solvent, such as 95% ethanol, to extract the alkaloids and other soluble components.

-

Concentration: The ethanolic extract would have been concentrated by distillation to remove the bulk of the solvent, yielding a thick, crude extract.

-

Acid-Base Partitioning:

-

The crude extract was dissolved in dilute sulfuric acid. This protonates the basic eserine, forming a water-soluble salt, while leaving non-basic impurities in the organic phase.

-

This acidic aqueous solution was then likely washed with a non-polar solvent like diethyl ether to remove fats and other lipophilic impurities.

-

The aqueous layer was then made alkaline by the addition of a weak base, such as sodium bicarbonate. This deprotonates the eserine salt, converting it back to its free base form, which is less soluble in water and more soluble in organic solvents.

-

The alkaline solution was then repeatedly extracted with diethyl ether to transfer the free eserine into the organic phase.

-

-

Crystallization: The combined ether extracts were concentrated, and upon standing, crystalline physostigmine (eserine) would precipitate out. Further recrystallization from diethyl ether would have been performed to increase purity.

Modern Laboratory-Scale Isolation and Purification Protocol

This protocol incorporates modern laboratory techniques for improved efficiency, yield, and purity.

Experimental Workflow: Modern Isolation of Eserine

Caption: Modern workflow for eserine isolation.

Methodology:

-

Soxhlet Extraction:

-

100 g of finely powdered Calabar beans are placed in a cellulose thimble.

-

The thimble is placed in a Soxhlet extractor fitted with a 1 L round-bottom flask containing 500 mL of methanol.

-

The beans are extracted for 8-12 hours.

-

-

Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Liquid-Liquid Extraction:

-

The crude extract is dissolved in 200 mL of 5% hydrochloric acid.

-

The acidic solution is washed three times with 100 mL portions of dichloromethane to remove non-basic impurities. The aqueous layer is retained.

-

The aqueous layer is cooled in an ice bath and the pH is adjusted to 9 with concentrated ammonium hydroxide.

-

The alkaline solution is extracted three times with 150 mL portions of dichloromethane. The organic layers are combined.

-

-

Drying and Evaporation: The combined dichloromethane extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude eserine.

-

Column Chromatography:

-

The crude eserine is purified by column chromatography on silica gel.

-

A gradient elution system of dichloromethane and methanol (starting with 100% dichloromethane and gradually increasing the polarity with methanol) is used.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing pure eserine.

-

-

Recrystallization: The fractions containing pure eserine are combined, the solvent is evaporated, and the residue is recrystallized from an ethanol/hexane mixture to yield pure physostigmine crystals.

Quantitative Data

The yield of eserine from Calabar beans can vary depending on the source of the beans and the extraction method used.

| Parameter | Value | Reference |

| Typical Eserine content in Calabar beans | 0.1 - 0.3% (w/w) | |

| Extraction Yield (Modern Protocol) | Approximately 0.08 - 0.25% of the initial dry weight of beans | |

| Purity after Column Chromatography | > 95% (as determined by HPLC) | |

| Purity after Recrystallization | > 99% (as determined by HPLC) |

Characterization of Eserine

The identity and purity of the isolated eserine are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is commonly used for the quantitative analysis of physostigmine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the isolated compound.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of eserine, further confirming its identity.

Signaling Pathway of Eserine (Physostigmine)

Eserine exerts its pharmacological effects by acting as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[8] By inhibiting AChE, eserine increases the concentration and duration of action of ACh at cholinergic synapses. This leads to enhanced stimulation of both muscarinic and nicotinic acetylcholine receptors, resulting in a wide range of physiological effects.

Signaling Pathway: Eserine as a Cholinesterase Inhibitor

Caption: Eserine inhibits AChE, increasing ACh levels.

Conclusion

The discovery and isolation of eserine from the Calabar bean represent a landmark achievement in the history of pharmacology. From its origins as an ordeal poison, this potent alkaloid has become an invaluable tool in medicine and research. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for the extraction, purification, and characterization of eserine. Furthermore, the elucidation of its signaling pathway as a cholinesterase inhibitor underscores its significance in our understanding of neurotransmission. This technical guide serves as a testament to the enduring importance of natural products in drug discovery and development, offering valuable insights for today's researchers and scientists.

References

- 1. THE MECHANISM OF ENZYME-INHIBITOR-SUBSTRATE REACTIONS : ILLUSTRATED BY THE CHOLINESTERASE-PHYSOSTIGMINE-ACETYLCHOLINE SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Episodes in the Story of Physostigmine [triggered.edina.clockss.org]

- 3. [Development of physostigmine from a poisonous plant to an antidote. One of the most important drugs in the development of modern medicine?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. (-)-Physostigmine salicylate | C22H27N3O5 | CID 657348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Physostigmine [drugfuture.com]

- 8. physostigmine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Pharmacological Profile of Eseramine: A Technical Guide for Preclinical Research

Introduction

Eseramine, a pyrroloindole alkaloid, is a structural analog of physostigmine (also known as eserine), a well-characterized acetylcholinesterase (AChE) inhibitor.[1][2] While preclinical research on this compound is limited, its close structural relationship to physostigmine suggests a similar pharmacological profile centered on the potentiation of cholinergic neurotransmission. This technical guide provides a comprehensive overview of the known preclinical data for this compound and leverages the extensive research on physostigmine to construct a putative pharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of cholinergic compounds.

Mechanism of Action: Cholinesterase Inhibition

This compound, like its parent compound physostigmine, is presumed to act as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[3] By inhibiting AChE, this compound is expected to increase the concentration and prolong the action of ACh at cholinergic synapses, thereby enhancing signaling through both muscarinic and nicotinic acetylcholine receptors.[4]

In Vitro Cholinesterase Inhibition

Limited direct data exists for the in vitro inhibitory activity of this compound. One study reported its activity as an inhibitor of electric eel acetylcholinesterase, though specific quantitative values require access to the full publication. For the purpose of this guide, the well-documented cholinesterase inhibition data for physostigmine is presented as a proxy.

| Compound | Enzyme | Source | IC50 (µM) | Reference |

| This compound | Acetylcholinesterase | Electric Eel | Data not available in abstract | [5] |

| Physostigmine (Eserine) | Acetylcholinesterase | Not Specified | 0.85 ± 0.0001 | [5] |

| Physostigmine (Eserine) | Butyrylcholinesterase | Not Specified | 0.04 ± 0.0001 | [5] |

Table 1: In Vitro Cholinesterase Inhibitory Activity

Putative Receptor Binding Profile

| Receptor Family | Subtypes | General Role in CNS | Potential Effects of Enhanced Acetylcholine Signaling |

| Muscarinic | M1-M5 | Learning, memory, cognition, motor control | Modulation of cognitive processes, potential for both therapeutic and adverse effects depending on subtype engagement. |

| Nicotinic | α7, α4β2, etc. | Cognition, attention, reward, synaptic plasticity | Enhancement of attention and cognitive performance. |

Table 2: Overview of Cholinergic Receptor Families and Potential Effects of this compound

Preclinical Pharmacokinetics

No pharmacokinetic data for this compound in preclinical models has been identified. However, studies on physostigmine in rats provide valuable insights into the likely absorption, distribution, metabolism, and elimination profile of its analogue.

Physostigmine exhibits rapid metabolism and a relatively short half-life in both plasma and brain following intramuscular administration in rats.[6] Oral administration of physostigmine results in low bioavailability, suggesting a significant first-pass effect.[7]

| Parameter | Value (for Physostigmine) | Route of Administration | Species | Reference |

| Half-life (t½) | Plasma: 17 min | Intramuscular | Rat | [6] |

| Brain: 16 min | Intramuscular | Rat | [6] | |

| Brain: 33.4 min | Oral | Rat | [7] | |

| Peak Plasma Concentration (Cmax) | 583 ng/mL (at 5 min) | Intramuscular (650 µg/kg) | Rat | [6] |

| 3.3 ng/mL (at 16 min) | Oral (650 µg/kg) | Rat | [7] | |

| Bioavailability (F) | 0.02 | Oral | Rat | [7] |

Table 3: Pharmacokinetic Parameters of Physostigmine in Rats

Preclinical Behavioral Pharmacology

Direct behavioral studies of this compound in animal models are not available in the reviewed literature. However, the effects of physostigmine have been assessed in various preclinical models of cognitive impairment, providing a framework for the potential therapeutic applications of this compound.

In the Tg2576 transgenic mouse model of Alzheimer's disease, physostigmine has been shown to ameliorate deficits in contextual and cued memory.[3] Furthermore, physostigmine can reverse learning and memory deficits induced by the NMDA receptor antagonist MK-801 in mice.[8] These findings suggest that this compound may also possess cognition-enhancing properties.

Experimental Protocols

The following section details the methodologies that would be employed to conduct a thorough preclinical pharmacological evaluation of this compound.

In Vitro Assays

-

Cholinesterase Inhibition Assay:

-

Objective: To determine the in vitro potency of this compound in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

-

Method: Based on Ellman's method. The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme, leading to the production of thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored anion, which is measured spectrophotometrically at 412 nm.

-

Procedure:

-

Prepare solutions of this compound at various concentrations.

-

In a 96-well plate, add the enzyme (AChE or BChE), DTNB, and the test compound (this compound) or vehicle control.

-

Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

-

Measure the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

-

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of this compound for various muscarinic and nicotinic acetylcholine receptor subtypes.

-

Method: Competitive radioligand binding assays using cell membranes expressing the receptor subtype of interest.

-

Procedure (General):

-

Prepare cell membranes from tissues or cell lines expressing the target receptor (e.g., rat brain cortex for M1 muscarinic receptors).

-

Incubate the membranes with a specific radioligand (e.g., [3H]-pirenzepine for M1 receptors) and varying concentrations of this compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.

-

-

In Vivo Assays

-

Pharmacokinetic Study in Rodents:

-

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, t½, bioavailability) of this compound.

-

Method: Administration of this compound to rodents (e.g., rats or mice) via different routes (e.g., intravenous, oral, intraperitoneal) followed by serial blood sampling.[9][10]

-

Procedure:

-

Administer a defined dose of this compound to the animals.

-

Collect blood samples at predetermined time points.

-

Process blood to obtain plasma.

-

Analyze the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Calculate pharmacokinetic parameters using appropriate software.

-

-

-

Animal Models of Cognitive Impairment:

-

Objective: To evaluate the efficacy of this compound in improving cognitive deficits.

-

Models:

-

Behavioral Tests:

-

Morris Water Maze: Assesses spatial learning and memory.

-

Novel Object Recognition: Evaluates recognition memory.

-

Contextual Fear Conditioning: Measures associative learning and memory.[8]

-

-

Procedure (General):

-

Acclimate animals to the testing environment.

-

Administer this compound or vehicle at predetermined doses and times before behavioral testing.

-

Conduct the behavioral test and record relevant parameters (e.g., latency to find the platform in the water maze, time spent exploring the novel object).

-

Analyze the data to determine the effect of this compound on cognitive performance.

-

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

Caption: Workflow for assessing this compound's effect on cognition.

Caption: Putative metabolic pathway of this compound based on Physostigmine.

Conclusion

This compound is a promising but understudied compound with a pharmacological profile that is likely dominated by its activity as a cholinesterase inhibitor. Based on the extensive data available for its parent compound, physostigmine, this compound holds potential as a cognitive enhancer. However, a comprehensive preclinical evaluation is necessary to fully characterize its potency, selectivity, pharmacokinetic properties, and efficacy in relevant animal models. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for the systematic investigation of this compound's therapeutic potential.

References

- 1. This compound | C16H22N4O3 | CID 442077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacokinetics of a new histamine H2-receptor antagonist, Z-300, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro acetylcholinesterase and butyrylcholinesterase inhibitory potential of hydrazide based Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distribution and pharmacokinetics of physostigmine in rat after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cholinesterase inhibitors ameliorate behavioral deficits induced by MK-801 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Food Science of Animal Resources [kosfaj.org]

An In-depth Technical Guide to Eseramine: Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Effective data management is crucial for the comparison and interpretation of experimental results. The following tables illustrate a clear and structured format for presenting solubility and stability data for eseramine once it has been experimentally determined.

Table 1: Illustrative Solubility of this compound in Common Laboratory Solvents at 25°C

| Solvent | Molarity (mol/L) | mg/mL | Qualitative Description |

| Water | [Insert Value] | [Insert Value] | [e.g., Sparingly soluble] |

| Ethanol | [Insert Value] | [Insert Value] | [e.g., Soluble] |

| Dimethyl Sulfoxide (DMSO) | [Insert Value] | [Insert Value] | [e.g., Freely soluble] |

| Methanol | [Insert Value] | [Insert Value] | [e.g., Soluble] |

Note: The values in this table are placeholders and must be determined experimentally.

Table 2: Illustrative Stability of this compound (1 mg/mL) in Various Solvents and Conditions

| Solvent | Condition | Time Point (hours) | Remaining this compound (%) | Degradation Products Detected |

| Water | pH 4.0, 25°C, Dark | 0 | 100 | None |

| 24 | [Insert Value] | [e.g., Yes/No, specify if known] | ||

| 48 | [Insert Value] | [e.g., Yes/No, specify if known] | ||

| Water | pH 7.4, 25°C, Dark | 0 | 100 | None |

| 24 | [Insert Value] | [e.g., Yes/No, specify if known] | ||

| 48 | [Insert Value] | [e.g., Yes/No, specify if known] | ||

| Water | pH 9.0, 25°C, Dark | 0 | 100 | None |

| 24 | [Insert Value] | [e.g., Yes/No, specify if known] | ||

| 48 | [Insert Value] | [e.g., Yes/No, specify if known] | ||

| Ethanol | 25°C, Dark | 0 | 100 | None |

| 24 | [Insert Value] | [e.g., Yes/No, specify if known] | ||

| 48 | [Insert Value] | [e.g., Yes/No, specify if known] | ||

| DMSO | 25°C, Dark | 0 | 100 | None |

| 24 | [Insert Value] | [e.g., Yes/No, specify if known] | ||

| 48 | [Insert Value] | [e.g., Yes/No, specify if known] | ||

| Water (pH 7.4) | 4°C, Dark | 0 | 100 | None |

| 24 | [Insert Value] | [e.g., Yes/No, specify if known] | ||

| 48 | [Insert Value] | [e.g., Yes/No, specify if known] | ||

| Water (pH 7.4) | 25°C, Light Exposure | 0 | 100 | None |

| 24 | [Insert Value] | [e.g., Yes/No, specify if known] | ||

| 48 | [Insert Value] | [e.g., Yes/No, specify if known] |

Note: The values in this table are placeholders and must be determined experimentally.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1][2]

1. Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, methanol)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (e.g., 0.22 µm)

2. Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent to be tested. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved solid.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Repeat the experiment in triplicate for each solvent to ensure reproducibility.

Protocol 2: Assessment of this compound Stability in Solution

This protocol outlines a general method for evaluating the chemical stability of this compound in various solvents under different environmental conditions.[3][4][5]

1. Materials:

-

This compound stock solution of known concentration (e.g., in DMSO)

-

Aqueous buffers of different pH values (e.g., pH 4, 7.4, 9)

-

Common laboratory solvents (e.g., ethanol, methanol)

-

Incubators or water baths for temperature control

-

Light chamber for photostability testing

-

HPLC or LC-MS system for quantification and identification of degradation products

-

Autosampler vials

2. Procedure:

-

Prepare solutions of this compound in the desired solvents and buffers at a known concentration (e.g., 1 mg/mL).

-

Aliquot the solutions into separate vials for each time point and condition to be tested.

-

Temperature Stability: Store sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C) in the dark.

-

pH Stability: Use aqueous buffers to assess stability at various pH levels.

-

Photostability: Expose a set of vials to a controlled light source, while keeping a control set in the dark.

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each condition.

-

Analyze the samples immediately by HPLC or LC-MS to determine the concentration of remaining this compound.[4][6] The use of an internal standard is recommended for accurate quantification.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).

-

If using LC-MS, analyze the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts related to the solubility and stability testing of this compound.

Caption: Experimental workflow for determining the solubility and stability of this compound.

Caption: Potential degradation pathways for this compound.

Factors Influencing this compound Stability

Several factors can influence the stability of this compound in solution.[7][8] These include:

-

pH: The pH of aqueous solutions can significantly impact the rate of hydrolysis.[9][10] It is crucial to determine the pH range in which this compound exhibits maximum stability.

-

Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[9][10] Stability studies should be conducted at various temperatures to establish appropriate storage and handling conditions.

-

Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.[9][11] It is important to assess the photostability of this compound to determine if light-protective measures are necessary during storage and experimentation.

-

Oxidation: this compound may be susceptible to oxidation, especially in the presence of oxygen and metal ions. The use of antioxidants or inert atmospheres may be considered to mitigate oxidative degradation.[7]

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound in common laboratory solvents. By following the detailed experimental protocols and data presentation guidelines, researchers can generate the high-quality, reproducible data necessary to advance their research and development efforts. A thorough understanding of these fundamental physicochemical properties will ultimately support the reliable use of this compound in scientific investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

Eseramine Degradation: A Technical Guide to Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eseramine, a pyrroloindole alkaloid found in the Calabar bean (Physostigma venenosum), is a close structural analog of the well-known acetylcholinesterase inhibitor, physostigmine (eserine).[1] Like physostigmine, this compound's therapeutic potential and stability are of significant interest to the pharmaceutical industry. Understanding the degradation pathways and the resulting products is critical for ensuring the safety, efficacy, and shelf-life of any potential drug formulation. This technical guide provides a comprehensive overview of the predicted degradation pathways of this compound, based on the established degradation of physostigmine and the general chemistry of carbamate-containing compounds. It also outlines detailed experimental protocols for forced degradation studies and the analytical techniques required for the identification and quantification of degradation products.

Proposed Degradation Pathways of this compound

The chemical structure of this compound features two methylcarbamoyl groups, which are susceptible to hydrolysis.[2] The primary degradation pathway for physostigmine involves the hydrolysis of its single methylcarbamoyl group to form eseroline, which is then oxidized to the colored product, rubreserine. Further degradation can lead to the formation of eserine blue and eserine brown.[3] Given its structural similarity, this compound is predicted to undergo analogous degradation reactions, primarily through hydrolytic and oxidative pathways.

Hydrolytic Degradation

Under aqueous conditions, particularly at non-neutral pH, one or both of the methylcarbamoyl groups of this compound are expected to hydrolyze. This can lead to the formation of mono-decarbamoylated and di-decarbamoylated intermediates.

-

Pathway 1: Hydrolysis of the C5-carbamate: This pathway is analogous to the primary degradation of physostigmine. Hydrolysis of the carbamate group at the C5 position would yield a phenolic compound, 1-decarbamoyl-eseramine , and methylcarbamic acid, which further decomposes to methylamine and carbon dioxide.

-

Pathway 2: Hydrolysis of the N1-carbamate: The carbamate at the N1 position of the pyrrolidine ring is also susceptible to hydrolysis, which would result in the formation of 5-decarbamoyl-eseramine .

-

Pathway 3: Complete Hydrolysis: Sequential or simultaneous hydrolysis of both carbamate groups would lead to the formation of 1,5-di-decarbamoyl-eseramine (eseroline analog) .

Generally, carbamates are more stable to hydrolysis than esters. The rate of hydrolysis is influenced by pH, with base-catalyzed hydrolysis often proceeding more rapidly than acid-catalyzed hydrolysis.[4]

Oxidative Degradation

The indole nucleus and the phenolic intermediates formed during hydrolysis are susceptible to oxidation. The presence of oxygen, metal ions, or oxidizing agents can accelerate this process.

-

Oxidation of Phenolic Intermediates: The mono-decarbamoylated products, which are phenolic in nature, are expected to be readily oxidized to form ortho-quinones, analogous to the formation of rubreserine from eseroline. This would result in the formation of colored degradation products.

-

Oxidation of the Indole Ring: The indole ring itself can be oxidized, potentially leading to ring-opening products.[5]

Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of carbamate compounds. The primary mechanism often involves the cleavage of the C-O bond in the carbamate ester group.[6][7] For this compound, this could lead to the formation of radical species and subsequent degradation products.

Thermal Degradation

Elevated temperatures can accelerate the hydrolytic and oxidative degradation of alkaloids.[8][9] The stability of this compound at various temperatures should be thoroughly investigated to establish appropriate storage and handling conditions.

Proposed Degradation Pathways Diagram

Caption: Proposed degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to identify potential degradation products. The following protocols are adapted from general guidelines and studies on physostigmine and should be optimized and validated for this compound.

Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

Stress Conditions

-

Acidic Hydrolysis:

-

Mix the this compound stock solution with 0.1 M HCl.

-

Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the working concentration with the mobile phase.

-

-

Basic Hydrolysis:

-

Mix the this compound stock solution with 0.1 M NaOH.

-

Incubate at room temperature, monitoring at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) due to the generally faster base-catalyzed hydrolysis of carbamates.[4]

-

At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute.

-

-

Oxidative Degradation:

-

Mix the this compound stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the mixture at room temperature, protected from light, for a specified duration (e.g., 24 hours).

-

Withdraw a sample and dilute.

-

-

Photolytic Degradation:

-

Expose the this compound solution (in a photostable container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be kept in the dark under the same conditions.

-

At the end of the exposure, withdraw a sample and dilute.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a defined period.

-

At specified time points, dissolve a sample of the solid in a suitable solvent for analysis.

-

Analytical Methodology

A stability-indicating analytical method is crucial for separating the degradation products from the parent compound and from each other.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities. A common mobile phase system could be a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound and its potential degradation products show significant absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is highly recommended to obtain UV spectra of the separated peaks, which can aid in identification.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

LC-MS is a powerful tool for the identification of unknown degradation products.

-

The HPLC method described above can be coupled to a mass spectrometer.

-

Electrospray ionization (ESI) in positive ion mode is often suitable for alkaloids.

-

High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its degradation products.

-

Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns, which are crucial for structural elucidation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For definitive structural confirmation of major degradation products, isolation using preparative HPLC followed by NMR analysis (¹H, ¹³C, and 2D-NMR) is the gold standard.

-

Experimental Workflow Diagram

Caption: Workflow for this compound forced degradation studies.

Quantitative Data Presentation

The results of forced degradation studies should be presented in a clear and concise manner to facilitate comparison and interpretation. The following tables provide a template for organizing the quantitative data.

Table 1: Summary of this compound Degradation under Various Stress Conditions

| Stress Condition | Duration | Temperature | % this compound Degraded | No. of Degradation Products | Major Degradation Product(s) (Peak Area %) |

| 0.1 M HCl | 24 h | 60°C | Data | Data | Data |

| 0.1 M NaOH | 4 h | Room Temp. | Data | Data | Data |

| 3% H₂O₂ | 24 h | Room Temp. | Data | Data | Data |

| Photolytic | 1.2 M lux h | Room Temp. | Data | Data | Data |

| Thermal (Solid) | 7 days | 60°C/75% RH | Data | Data | Data |

Table 2: Characterization of this compound Degradation Products by LC-MS

| Peak | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Formula | Proposed Structure |

| This compound | Data | 319.17 | C₁₆H₂₂N₄O₃ | This compound |

| DP-1 | Data | Data | Data | Data |

| DP-2 | Data | Data | Data | Data |

| DP-3 | Data | Data | Data | Data |

Signaling Pathways and Biological Activity of Degradation Products

This compound, like physostigmine, is an inhibitor of acetylcholinesterase (AChE).[10][11] The degradation of this compound is likely to significantly impact its biological activity. Studies on physostigmine have shown that its degradation products, such as eseroline and rubreserine, are at least 100 times less active as anticholinesterase agents than the parent compound.[12] Therefore, it is highly probable that the degradation of this compound will lead to a substantial loss of its AChE inhibitory activity.

The formation of new chemical entities through degradation raises questions about their potential biological effects and toxicity. It is crucial to isolate and characterize the major degradation products and evaluate their pharmacological and toxicological profiles. This includes assessing their activity not only on AChE but also on other potential targets to ensure that the degradation products do not introduce any unforeseen safety concerns.

Conclusion

This technical guide provides a framework for understanding and investigating the degradation of this compound. Based on the well-documented degradation of physostigmine, the primary pathways for this compound degradation are proposed to be hydrolysis of the carbamate groups followed by oxidation of the resulting phenolic intermediates and the indole ring. The provided experimental protocols and data presentation templates offer a starting point for researchers to conduct comprehensive forced degradation studies. The characterization of degradation products and the evaluation of their biological activities are critical steps in the development of this compound as a potential therapeutic agent, ensuring both its efficacy and safety.

References

- 1. [PDF] Photocatalytic degradation of carbamate insecticides: Effect of different parameters | Semantic Scholar [semanticscholar.org]

- 2. This compound | C16H22N4O3 | CID 442077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media [iris.unito.it]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. Evaluation of Thermal Degradation of Tropane and Opium Alkaloids in Gluten-Free Corn Breadsticks Samples Contaminated with Stramonium Seeds and Baked with Poppy Seeds under Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and anticholinesterase activity of (-)-N1-norphysostigmine, (-)-eseramine, and other N(1)-substituted analogues of (-)-physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of physostigmine analogues and evaluation of their anticholinesterase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticholinesterase activity of some degradation products of physostigmine. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Biological Activity Screening of Eseramine and Its Analogs

Executive Summary: Eseramine, an analog of physostigmine, and its derivatives are primarily investigated for their potent inhibitory effects on cholinesterase enzymes, particularly acetylcholinesterase (AChE). This activity is central to their potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease. This document provides a comprehensive technical overview of the biological screening of these compounds, focusing on their core anticholinesterase activity. It includes a summary of quantitative inhibitory data, a detailed experimental protocol for the standard AChE inhibition assay, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction to this compound

This compound is a natural alkaloid structurally related to physostigmine (also known as eserine), a compound originally isolated from the Calabar bean. Physostigmine is a well-characterized reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[1][2] This mechanism is a key strategy in the palliative treatment of Alzheimer's disease.[3] this compound and its synthesized analogs are therefore of significant interest to researchers and drug developers for their potential as new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.[4][5]

Core Biological Activity: Cholinesterase Inhibition

The principal biological activity screened for this compound and its analogs is the inhibition of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE).

Mechanism of Action

This compound and its analogs act as competitive, reversible inhibitors of AChE. They bind to the active site of the enzyme, preventing it from hydrolyzing acetylcholine into choline and acetate.[1] This leads to an accumulation of acetylcholine in the synapse, resulting in prolonged stimulation of postsynaptic cholinergic receptors (both muscarinic and nicotinic).[2][6] This enhanced cholinergic activity can help alleviate the cognitive symptoms associated with the loss of cholinergic neurons in diseases like Alzheimer's.

Caption: Cholinergic Synapse Signaling and this compound's Mechanism.

Quantitative Analysis of this compound and Analogs

The potency of this compound and its analogs as cholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency. Several studies have synthesized and evaluated N(1)-substituted analogs of physostigmine, including this compound.

The table below summarizes the key compounds from a seminal study and their reported anticholinesterase activity. Direct IC₅₀ values from abstracts are often limited, but relative potencies are described.

| Compound | R Group (at N1) | Reported Potency vs. Acetylcholinesterase (AChE from electric eel) | Reference |

| (-)-Physostigmine | -CH₃ | Standard reference compound. | [5] |

| (-)-Eseramine | -CONHCH₃ | Reported as an active inhibitor. | [5] |

| (-)-N1-Norphysostigmine | -H | Similarly potent to (-)-physostigmine. | [5] |

| N1-Benzylnorphysostigmine | -CH₂C₆H₅ | Active inhibitor. | [5] |

| N1-Allyl-N1-norphysostigmine | -CH₂CH=CH₂ | Active inhibitor. | [5] |

| N1-Phenethyl-N1-norphysostigmine | -CH₂CH₂C₆H₅ | Active inhibitor. | [5] |

Studies on other physostigmine analogs have shown that increasing the hydrophobicity of N(1)-substitutions tends to decrease potency against AChE while increasing potency against BChE.[4] For example, N-phenylcarbamoyl eseroline was found to be highly selective for AChE over BChE.[4]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The most common method for screening AChE inhibitors in vitro is the spectrophotometric method developed by Ellman et al.[7][8]

Principle of the Ellman's Method

The assay measures the activity of the AChE enzyme by monitoring the production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine.[9] Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[1][9] The presence of an inhibitor, such as this compound, reduces the rate of this colorimetric reaction.

Materials and Reagents

-

Enzyme: Acetylcholinesterase (e.g., from electric eel, Sigma-Aldrich)

-

Buffer: 0.1 M Phosphate Buffer or 50 mM Tris-HCl, pH 8.0

-

Substrate: Acetylthiocholine iodide (ATCI)

-

Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Test Compounds: this compound and its analogs dissolved in a suitable solvent (e.g., ethanol or DMSO)

-

Positive Control: Eserine (Physostigmine) or Donepezil

-

Instrumentation: 96-well microplate reader

Assay Procedure

The following is a generalized protocol adapted for a 96-well plate format.[1][7]

-

Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds at desired concentrations in the buffer.

-

Reaction Mixture Setup: In each well of a 96-well plate, add:

-

140 µL of Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0)

-

10 µL of the test compound solution (at various concentrations) or solvent for control wells.

-

10 µL of AChE enzyme solution (e.g., 1 U/mL).

-

-

Pre-incubation: Gently mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[1][9]

-

Addition of Chromogen: Add 10 µL of DTNB solution (e.g., 10 mM) to each well.

-

Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of the ATCI substrate solution (e.g., 14 mM) to each well.

-

Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a set period (e.g., every 30 seconds for 5 minutes).[10] The rate of reaction (V) is determined from the slope of the absorbance vs. time curve.

Caption: Workflow for the Ellman's Acetylcholinesterase Assay.

Data Analysis

-

Calculate Percent Inhibition: The percentage of AChE inhibition for each concentration of the test compound is calculated using the following formula:[1]

% Inhibition = [(V_control - V_inhibitor) / V_control] x 100

Where:

-

V_control is the reaction rate in the absence of the inhibitor.

-

V_inhibitor is the reaction rate in the presence of the inhibitor.

-

-

Determine IC₅₀ Value: The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[10] A non-linear regression analysis is then used to fit the data to a dose-response curve and calculate the concentration that elicits 50% inhibition.

Structure-Activity Relationship (SAR) Insights

Screening of this compound analogs has provided valuable insights into their structure-activity relationships:

-

N(1) Position: The substituent at the N(1) position is critical for activity and selectivity. Removal of the methyl group (to give N1-norphysostigmine) retains high potency against AChE.[5] However, introducing larger, hydrophobic groups at this position can decrease AChE inhibition while simultaneously increasing BChE inhibition.[4]

-

Carbamoyl Group: The carbamate moiety is essential for the inhibitory mechanism. Modifications to this group, such as creating N-phenylcarbamoyl derivatives, can significantly enhance selectivity for AChE over BChE.[4]

Conclusion

The biological activity screening of this compound and its analogs is predominantly focused on their capacity to inhibit cholinesterase enzymes, a mechanism of high therapeutic relevance for Alzheimer's disease. The Ellman's method provides a robust, high-throughput platform for quantifying the inhibitory potency (IC₅₀) of these compounds. The data generated from such screenings are crucial for establishing structure-activity relationships, guiding the synthesis of novel analogs with improved efficacy, selectivity, and drug-like properties for further development.

References

- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and in vitro acetylcholinesterase and butyrylcholinesterase inhibitory potential of hydrazide based Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticholinesterase activity of (-)-N1-norphysostigmine, (-)-eseramine, and other N(1)-substituted analogues of (-)-physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Effects of Eseramine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eseramine, a structural analogue of the well-known acetylcholinesterase inhibitor physostigmine (eserine), has been a subject of interest in the quest for novel neuroprotective agents. While research into its specific neuroprotective mechanisms remains nascent compared to its parent compound, preliminary studies have suggested its potential role in mitigating neuronal damage. This technical guide synthesizes the currently available information on this compound, focusing on its known biological activities and providing a framework for future investigation into its neuroprotective potential.

Core Biological Activity: Cholinesterase Inhibition

The primary characterized biological activity of this compound is its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity is a key therapeutic target in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Quantitative Data on Anticholinesterase Activity

The inhibitory potency of this compound against acetylcholinesterase has been quantified in vitro. The following table summarizes the available data.

| Compound | IC50 (µM) vs. Electric Eel AChE |

| (-)-Eseramine | 0.25 |

Table 1: In Vitro Anticholinesterase Activity of (-)-Eseramine. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

Detailed experimental protocols for assessing the neuroprotective effects of this compound are not extensively published. However, based on standard methodologies used for evaluating related compounds, the following protocols can be adapted for future studies.

In Vitro Acetylcholinesterase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting acetylcholinesterase activity.

Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of purified acetylcholinesterase (e.g., from electric eel) and the substrate acetylthiocholine iodide.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound.

-

Assay Reaction: In a microplate, combine the enzyme, a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the various concentrations of this compound.

-

Initiation and Measurement: Initiate the reaction by adding the substrate. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color change spectrophotometrically.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC50 value by plotting inhibition versus log-concentration.

Postulated Neuroprotective Signaling Pathways

While specific signaling pathways for this compound's neuroprotective effects have not been elucidated, we can hypothesize potential mechanisms based on the known actions of other cholinesterase inhibitors and related molecules. The following diagram illustrates a potential logical workflow for investigating these pathways.

Caption: Hypothetical Signaling Pathways for this compound-Mediated Neuroprotection.

Experimental Workflow for Investigating Neuroprotection

The following diagram outlines a logical workflow for a comprehensive investigation into the neuroprotective effects of this compound, from initial in vitro screening to in vivo validation.

Caption: Proposed Experimental Workflow for this compound Neuroprotection Studies.

Future Directions and Conclusion

The current body of literature on the neuroprotective effects of this compound is limited. The primary focus has been on its synthesis and anticholinesterase activity. To establish its potential as a neuroprotective agent, further research is critically needed. This should include:

-

In-depth in vitro studies: Utilizing various neuronal cell lines and primary neuronal cultures to assess this compound's ability to protect against different neurotoxic insults, such as amyloid-beta toxicity, oxidative stress, and glutamate-induced excitotoxicity.

-

Elucidation of mechanisms: Investigating the downstream signaling pathways activated by this compound, including the PI3K/Akt and MAPK/ERK pathways, and their role in promoting neuronal survival.

-

In vivo validation: Employing animal models of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, to evaluate the in vivo efficacy of this compound in improving cognitive function and reducing neuronal loss.

Methodological & Application

Application Notes and Protocols for Eseramine in vitro Cholinesterase Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting an in vitro cholinesterase assay to evaluate the inhibitory effects of eseramine on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound, an analog of physostigmine, is a potential modulator of cholinergic neurotransmission. The described method is based on the well-established Ellman's assay, a robust and widely used colorimetric method for measuring cholinesterase activity. This protocol includes procedures for reagent preparation, execution of the assay in a 96-well plate format, and data analysis to determine inhibitory potency (IC50).

Introduction

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses. Inhibition of these enzymes is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis. This compound, a derivative of the well-known cholinesterase inhibitor physostigmine (eserine), is a compound of interest for its potential to modulate the activity of these enzymes.

The in vitro cholinesterase inhibition assay is a fundamental tool for screening and characterizing potential inhibitors like this compound. The most common method for this purpose is the spectrophotometric assay developed by Ellman and colleagues. This assay relies on the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine) by the respective cholinesterase. The resulting product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the cholinesterase activity.

Principle of the Assay

The cholinesterase assay is based on the following reactions:

-

Enzymatic Hydrolysis: Acetylcholinesterase (or Butyrylcholinesterase) hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to produce thiocholine and acetate (or butyrate).

-

Colorimetric Reaction: The produced thiocholine reacts with DTNB (Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion, and a mixed disulfide.

The increase in absorbance at 412 nm is monitored over time to determine the enzyme's activity. The presence of an inhibitor, such as this compound, will reduce the rate of this color change.

Data Presentation

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Compound | Enzyme Source | IC50 (µM) | Reference |

| (-)-Eseramine | Electric Eel Acetylcholinesterase | 0.24 | [1] |

| (-)-Eseramine | Butyrylcholinesterase | Data not available |

Experimental Protocols

This protocol is designed for a 96-well microplate reader.

Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

-

Butyrylcholinesterase (BChE) from equine serum

-

This compound

-

Physostigmine (Eserine) as a positive control

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Sodium phosphate buffer (0.1 M, pH 8.0)

-

Bovine Serum Albumin (BSA)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 412 nm

Preparation of Reagents

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.

-

ATCI and BTCI Substrate Solutions (10 mM): Dissolve 28.9 mg of ATCI in 10 mL of deionized water. Dissolve 31.7 mg of BTCI in 10 mL of deionized water. Prepare fresh daily.

-

Enzyme Solutions (AChE and BChE): Prepare stock solutions of AChE and BChE in phosphate buffer containing 0.1% BSA. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. A typical final concentration is 0.02-0.05 U/mL.

-

This compound and Physostigmine Stock Solutions (10 mM): Dissolve the appropriate amount of this compound and physostigmine in DMSO to make 10 mM stock solutions.

-

Working Inhibitor Solutions: Prepare serial dilutions of the this compound and physostigmine stock solutions in phosphate buffer to achieve a range of desired concentrations for testing. Ensure the final DMSO concentration in the assay well is below 1%.

Assay Procedure (96-well plate)

-

Assay Plate Setup:

-

Blank: 180 µL of phosphate buffer.

-

Control (No Inhibitor): 160 µL of phosphate buffer + 20 µL of enzyme solution.

-

Inhibitor Samples: 140 µL of phosphate buffer + 20 µL of the respective working inhibitor solution + 20 µL of enzyme solution.

-

-

Pre-incubation: Add the components as described above to the respective wells of the 96-well plate. Mix gently and pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the Reaction: To each well (except the blank), add 20 µL of the 10 mM substrate solution (ATCI for AChE assay, BTCI for BChE assay).

-

Add DTNB: Immediately after adding the substrate, add 20 µL of the 10 mM DTNB solution to all wells, including the blank. The final volume in each well should be 220 µL.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and start measuring the absorbance at 412 nm every minute for 10-20 minutes.

Data Analysis

-

Calculate the rate of reaction (V): Determine the change in absorbance per minute (ΔAbs/min) for each well by performing a linear regression on the initial linear portion of the kinetic curve.

-

Calculate the percentage of inhibition:

-

% Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of the inhibitor.

-

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value can be determined by non-linear regression analysis using a suitable software (e.g., GraphPad Prism, SigmaPlot).

Signaling Pathway and Experimental Workflow

Mechanism of Action

This compound is an analog of physostigmine, which is a well-characterized reversible, competitive inhibitor of cholinesterases. It is presumed that this compound acts via a similar mechanism by binding to the active site of the enzyme, thereby preventing the substrate (acetylcholine) from binding and being hydrolyzed. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Caption: Cholinesterase Inhibition by this compound.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the in vitro cholinesterase assay.

Caption: this compound in vitro Cholinesterase Assay Workflow.

References

Application Note: Quantitative Analysis of Eseramine using High-Performance Liquid Chromatography (HPLC)

AN-HPLC-032

Target Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Eseramine in pharmaceutical formulations and biological matrices. The method utilizes a reversed-phase C18 column with gradient elution and fluorescence detection, offering high sensitivity and selectivity. Detailed protocols for sample preparation, standard preparation, and chromatographic conditions are provided. This method is intended to serve as a robust starting point for the development and validation of this compound quantification assays.

Introduction

This compound is a pyrroloindole alkaloid found in Physostigma venenosum and is structurally related to physostigmine. As a compound of interest in pharmaceutical research, a reliable and sensitive analytical method for its quantification is crucial for pharmacokinetic, stability, and quality control studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug compounds and their related substances. This document outlines a proposed stability-indicating HPLC method for the determination of this compound. The methodology is based on established principles for the analysis of structurally similar compounds, such as physostigmine and its metabolites.[1]

Proposed HPLC Methodology

A reversed-phase HPLC method with fluorescence detection is proposed for the sensitive quantification of this compound. Fluorescence detection is often employed for the analysis of fluorescent compounds in complex biological matrices to enhance sensitivity and reduce interferences.[2]

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | Kinetex C18 (or equivalent), 100 Å, 2.6 µm, 100 x 4.6 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | Fluorescence Detector (FLD) |

| Excitation Wavelength | 254 nm |

| Emission Wavelength | 355 nm |

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed HPLC method for this compound analysis. These values are hypothetical and based on typical performance for similar assays.[1][3]

| Parameter | Expected Value |

| Retention Time (RT) | ~ 5.2 min |

| Linearity Range | 0.1 - 25 ng/mL (r² > 0.999) |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Recovery | 85 - 95% |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 7% |

Experimental Protocols

4.1. Standard Solution Preparation

-

Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

-

Working Stock Solution (1 µg/mL): Dilute 1 mL of the primary stock solution to 100 mL with the mobile phase initial composition (90:10 Mobile Phase A:Mobile Phase B).

-

Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.1, 0.5, 1, 5, 10, and 25 ng/mL).

4.2. Sample Preparation (from Plasma)

This protocol utilizes liquid-liquid extraction (LLE) for the extraction of this compound from a plasma matrix.[1]

-

Pipette 500 µL of plasma sample into a 2 mL microcentrifuge tube.

-

Add 50 µL of an appropriate internal standard solution (e.g., N-methylphysostigmine).

-

Add 1 mL of extraction solvent (e.g., ethyl acetate).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

4.3. HPLC Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the prepared calibration standards in ascending order of concentration.

-

Construct a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration of the standards.

-

Inject the prepared samples.

-

Quantify the amount of this compound in the samples using the generated calibration curve.

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Chemical relationship of this compound to Physostigmine.

Stability-Indicating Aspects

For use as a stability-indicating method, forced degradation studies should be performed on this compound.[4] This involves subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress. The developed HPLC method should be able to resolve the this compound peak from any degradation products that are formed, demonstrating the specificity of the method for the intact drug.

Conclusion

The proposed HPLC method provides a detailed framework for the sensitive and selective quantification of this compound. The use of a reversed-phase C18 column with gradient elution and fluorescence detection is expected to yield excellent chromatographic performance. The provided protocols for sample and standard preparation offer a starting point for method development and validation in accordance with regulatory guidelines. This application note serves as a valuable resource for researchers and scientists involved in the analysis of this compound.

References

- 1. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of physostigmine in plasma by high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsm.com [ijpsm.com]

Application Notes and Protocols for Assessing Eseramine (Eseroline) Neurotoxicity in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for the assessment of eseramine (eseroline) neurotoxicity. Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, has demonstrated neurotoxic effects in vitro. Understanding its toxicity profile is crucial for drug development and neurotoxicology research. This document outlines suitable cell culture models, key neurotoxicity assays, and detailed protocols to investigate the mechanisms of eseroline-induced neuronal cell death.

Introduction to Eseroline Neurotoxicity

Eseroline has been shown to induce dose- and time-dependent toxicity in various neuronal cell lines. A key study indicated that eseroline is more toxic than its parent compound, physostigmine. The proposed mechanism of action involves the depletion of intracellular ATP, leading to subsequent cell death. Assessment of eseroline's neurotoxicity is critical for evaluating the safety profile of physostigmine and for understanding the broader mechanisms of neurotoxic compounds.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is paramount for obtaining relevant and reproducible data. Both immortalized cell lines and primary neuronal cultures are valuable tools for studying eseroline neurotoxicity.

-

SH-SY5Y Human Neuroblastoma Cell Line: This is a widely used and well-characterized human cell line in neurotoxicity studies. These cells can be differentiated into a more mature neuronal phenotype, making them suitable for investigating effects on neuronal-like cells.

-

Primary Neuronal Cultures: Derived directly from rodent brain tissue (e.g., cortical or hippocampal neurons), these cultures more closely mimic the in vivo environment, providing a more physiologically relevant model. However, they are more challenging to maintain and have greater variability.

-

Other Neuronal Cell Lines: Cell lines such as the mouse neuroblastoma N1E-115, rat glioma C6, and neuroblastoma-glioma hybrid NG108-15 have also been used to study eseroline toxicity.

Quantitative Data Summary

The following table summarizes the reported cytotoxic concentrations of eseroline in various neuronal cell lines. This data is essential for designing dose-response experiments.

| Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Exposure Time | Reference |

| NG108-15 | LDH Leakage | Cell Membrane Integrity | 40-75 µM | 24 hours | |

| N1E-115 | LDH Leakage | Cell Membrane Integrity | 40-75 µM | 24 hours | |

| C6 | LDH Leakage | Cell Membrane Integrity | 80-120 µM | 24 hours | |

| NG108-15 | Adenine Nucleotide Release | ATP Depletion / Cell Death | 40-75 µM | 24 hours | |

| N1E-115 | Adenine Nucleotide Release | ATP Depletion / Cell Death | 40-75 µM | 24 hours | |

| C6 | Adenine Nucleotide Release | ATP Depletion / Cell Death | 80-120 µM | 24 hours | |

| N1E-115 | ATP Depletion | Intracellular ATP Levels | >50% loss at 0.3 mM | 1 hour |

Experimental Protocols

Detailed methodologies for key experiments to assess eseroline neurotoxicity are provided below.

Cell Culture and Differentiation of SH-SY5Y Cells

Objective: To prepare and differentiate SH-SY5Y cells to obtain a more homogenous population of neuron-like cells for neurotoxicity assessment.

Materials:

-

SH-SY5Y cells

-

Complete Growth Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Differentiation Medium: DMEM/F12 supplemented with 1% FBS, 10 µM Retinoic Acid (RA), and 1% Penicillin-Streptomycin

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture SH-SY5Y cells in Complete Growth Medium in T-75 flasks.

-

When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.

-

Seed the cells onto desired culture plates (e.g., 96-well plates for viability assays) at an appropriate density.

-

Allow cells to adhere for 24 hours in Complete Growth Medium.

-

To induce differentiation, replace the medium with Differentiation Medium.

-